molecular formula C19H21N3O B2835046 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea CAS No. 898449-47-3

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea

Cat. No.: B2835046
CAS No.: 898449-47-3
M. Wt: 307.397
InChI Key: KIQIDFCVVSZYFW-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea is a synthetic organic compound that belongs to the class of ureas It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrole derivatives and urea analogs.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-di-m-tolylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrole ring and urea moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-bis(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-6-3-8-16(12-14)21-19(23)22(18-10-5-11-20-18)17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQIDFCVVSZYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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